molecular formula C16H19N3O3 B2417041 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one CAS No. 727718-03-8

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one

Katalognummer: B2417041
CAS-Nummer: 727718-03-8
Molekulargewicht: 301.346
InChI-Schlüssel: GMMTXJWMBCEGND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
The exact mass of the compound 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12(20)10-19-15(11-18-6-8-22-9-7-18)17-14-5-3-2-4-13(14)16(19)21/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMTXJWMBCEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(Morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative with promising biological activities. Its molecular formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, and it has a molecular weight of 301.34 g/mol. This compound has been studied for its potential as an anticancer agent, particularly in inhibiting various tyrosine kinases.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinazolin-4(3H)-one derivatives, including 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one, against several cancer cell lines:

  • Cytotoxicity Testing : The compound was evaluated against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. It exhibited IC50 values significantly lower than the positive control, lapatinib, indicating strong cytotoxic activity. For instance, certain derivatives showed IC50 values as low as 0.14 µM against A2780 cells, demonstrating up to 87-fold potency compared to lapatinib .

The mechanism underlying the anticancer activity of this compound involves the inhibition of multiple tyrosine kinases:

  • Inhibitory Activity : The compound has shown effective inhibition against cyclin-dependent kinase 2 (CDK2), HER2, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). Notably, derivatives like 2i and 3i demonstrated IC50 values comparable to established inhibitors such as imatinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the quinazolinone ring can enhance cytotoxicity:

CompoundSubstitutionIC50 (µM)Remarks
2i6,8-di-fluoro0.173 ± 0.012Strong CDK2 inhibitor
3iN-benzyl0.079 ± 0.015Comparable to lapatinib
2fN-phenylVariedGood overall activity

These findings suggest that modifications to the quinazolinone core can significantly impact biological effectiveness.

Additional Biological Activities

Besides anticancer properties, quinazolinone derivatives have been investigated for other biological activities:

  • Antioxidant Activity : Some studies have indicated moderate antioxidant properties in certain derivatives when tested in DPPH assays, although these activities were generally lower than those of established antioxidants .

Study on Quinazolinone Derivatives

A comprehensive study synthesized various quinazolinone derivatives and evaluated their biological activities. The findings included:

  • Cytotoxicity : Several derivatives were synthesized with enhanced activity against cancer cell lines.
  • Kinase Inhibition : The study confirmed that many compounds acted as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one as an anticancer agent. The compound has shown promising results in inhibiting various tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Cytotoxicity Testing

The compound was evaluated against several cancer cell lines, including:

Cell LineIC50 Value (µM)Comparison with Lapatinib
MCF-7 (Breast Cancer)Not specifiedLower than control
A2780 (Ovarian Cancer)0.14Up to 87-fold more potent

These results indicate that the compound possesses strong cytotoxic activity, particularly against ovarian carcinoma cells, outperforming established treatments like lapatinib .

Antimicrobial Activity

In addition to its anticancer properties, 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one has been investigated for its antimicrobial potential. The compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections.

Antimicrobial Testing

The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) evaluations against several pathogens:

PathogenMIC Value (µg/ml)Activity
Mycobacterium smegmatis6.25Significant antibacterial
Pseudomonas aeruginosaNot specifiedActive against tested strains
Candida albicansNot specifiedEffective antifungal activity

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Insights

  • In Vitro Studies : A study demonstrated that derivatives of quinazolinone compounds, including this specific derivative, exhibited significant cytotoxic effects on human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound with various targets, further supporting its role as a multi-target agent in both anticancer and antimicrobial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.